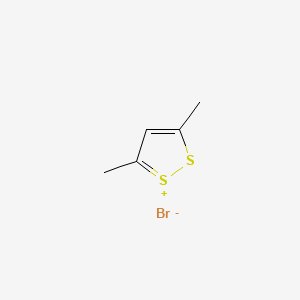
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with bromine under controlled conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of the desired compound . The reaction typically requires mild conditions and completes within minutes.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and the positively charged nitrogen atom in the ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the bromide ion, forming new derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its ability to undergo redox reactions and form stable complexes with metal ions. The sulfur atoms in the ring structure can donate electrons, making the compound an effective ligand for metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different ring size and structure.
Ethane-1,2-dithiol: A linear dithiol with similar sulfur chemistry but lacking the ring structure and positive charge.
1,3-Dithiane: A six-membered ring compound with similar sulfur reactivity but different ring size and stability.
Uniqueness
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its five-membered ring structure with a positively charged nitrogen atom, which imparts distinct reactivity and stability compared to other sulfur-containing heterocycles. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22251-86-1 |
|---|---|
Molekularformel |
C5H7BrS2 |
Molekulargewicht |
211.1 g/mol |
IUPAC-Name |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JKMNRECQORTLKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[S+]S1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



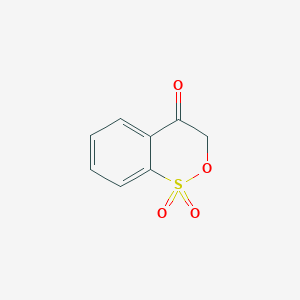
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
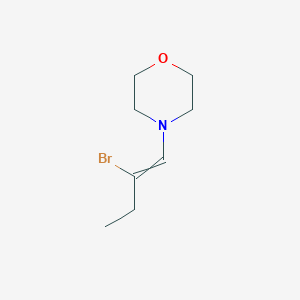
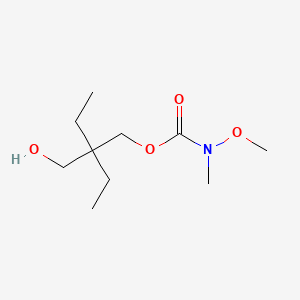
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
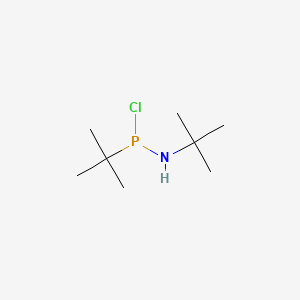
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
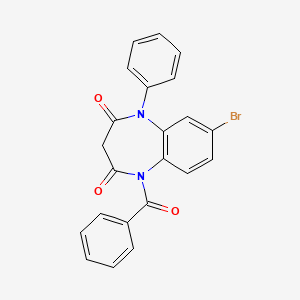
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

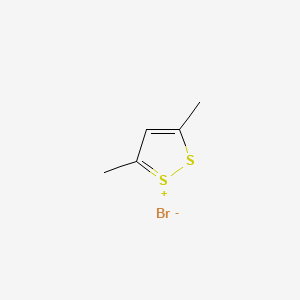
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
